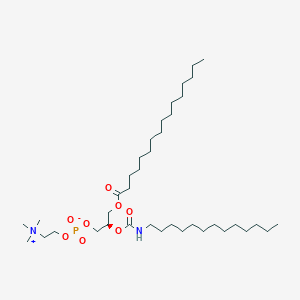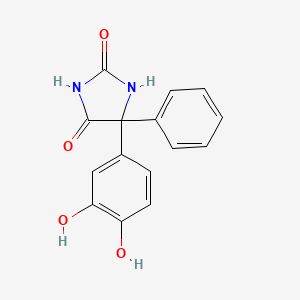
1H-Indole-1-octanoic acid,3-methyl-2-(3-pyridinyl)-
概要
説明
CGS 12970は、ヒト血小板トロンボキサンシンターゼの強力かつ選択的な阻害剤です。 この化合物は、血小板凝集と血管収縮の鍵となる因子であるトロンボキサンB2の産生を阻害する能力について広範囲にわたって研究されてきました .
準備方法
CGS 12970の合成経路および反応条件は、公表されている文献にはあまり詳しく記載されていません。 特定の試薬と条件を伴う一連の化学反応を通じて化合物が合成されることは知られています。これにより、強力な阻害効果が得られます . 産業的な生産方法は、これらの合成経路を最適化することにより、高収率と高純度を確保することができるでしょう。
化学反応の分析
CGS 12970は主に、トロンボキサンシンターゼを選択的に阻害する阻害反応を起こします。 シクロオキシゲナーゼ、プロスタサイクリンシンターゼ、リポキシゲナーゼなどの他の酵素には有意な影響を与えません . これらの反応から生成される主な生成物は、トロンボキサンB2の産生阻害であり、これは血小板凝集と血管収縮の抑制に重要な役割を果たしています .
科学研究における用途
CGS 12970は、さまざまな分野における用途について広範囲にわたって研究されてきました。
化学: 選択的な阻害剤として、トロンボキサンシンターゼを含む生化学経路の研究に使用されます。
生物学: 血小板凝集と血管収縮におけるトロンボキサンB2の役割を理解するのに役立ちます。
医学: CGS 12970は、心血管疾患など、血小板凝集の阻害が有益な状態における潜在的な治療用途について調査されています.
科学的研究の応用
CGS 12970 has been extensively studied for its applications in various fields:
Chemistry: As a selective inhibitor, it is used to study the biochemical pathways involving thromboxane synthetase.
Biology: It helps in understanding the role of thromboxane B2 in platelet aggregation and vasoconstriction.
作用機序
CGS 12970は、プロスタグランジンH2からトロンボキサンB2の生成に関与する酵素であるトロンボキサンシンターゼを選択的に阻害することでその効果を発揮します。 この阻害により、トロンボキサンB2の生成が阻止され、血小板凝集と血管収縮が減少します . この経路に関与する分子標的には、トロンボキサンシンターゼとその基質であるプロスタグランジンH2が含まれます .
類似の化合物との比較
CGS 12970は、他の類似の化合物と比較して、トロンボキサンシンターゼに対する高い選択性を持つ点でユニークです。類似の化合物には、以下のようなものがあります。
OKY-046: トロンボキサンシンターゼの別の阻害剤ですが、効力と選択性が異なります。
ダゾキシベン: より広範囲の酵素阻害を有するトロンボキサンシンターゼ阻害剤です。
リドグレレル: トロンボキサンシンターゼとトロンボキサン受容体の両方を阻害するため、CGS 12970よりも選択性が低い.
類似化合物との比較
CGS 12970 is unique in its high selectivity for thromboxane synthetase compared to other similar compounds. Some similar compounds include:
OKY-046: Another thromboxane synthetase inhibitor but with different potency and selectivity.
Dazoxiben: A thromboxane synthetase inhibitor with a broader range of enzyme inhibition.
CGS 12970 stands out due to its high selectivity and potency, making it a valuable tool in both research and potential therapeutic applications .
特性
IUPAC Name |
8-(3-methyl-2-pyridin-3-ylindol-1-yl)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-17-19-11-6-7-12-20(19)24(22(17)18-10-9-14-23-16-18)15-8-4-2-3-5-13-21(25)26/h6-7,9-12,14,16H,2-5,8,13,15H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVKIXNPXDBREE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CCCCCCCC(=O)O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236537 | |
| Record name | 3-Methyl-2-(3-pyridyl)-1-indoleoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87627-28-9 | |
| Record name | 3-Methyl-2-(3-pyridyl)-1-indoleoctanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087627289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2-(3-pyridyl)-1-indoleoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGS-12970 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDV947F7UO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
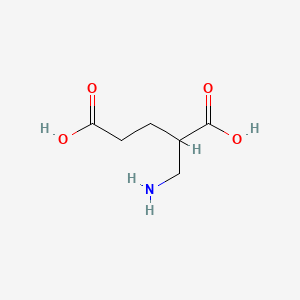
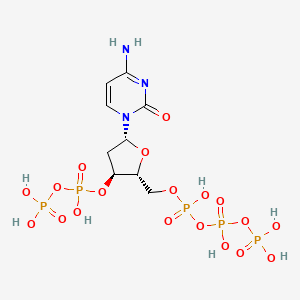
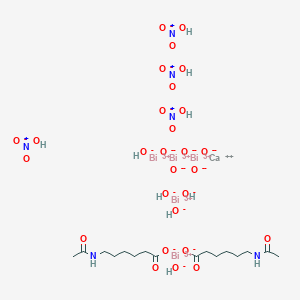



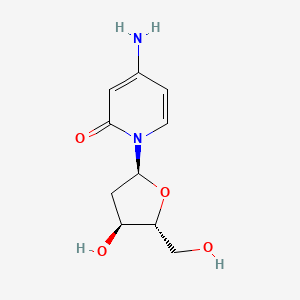

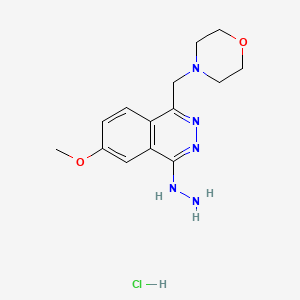
![[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-2-(2,4-dinitrophenyl)sulfanylpurin-6-yl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B1219759.png)


